molecular formula C22H13NO2S B12546024 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-11-9

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12546024
CAS No.: 652138-11-9
M. Wt: 355.4 g/mol
InChI Key: SMSHOGYFULFHOS-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and naphthopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-pyridinecarboxaldehyde with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization and oxidation steps to form the naphthopyran core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include naphthoquinone derivatives, reduced naphthopyran compounds, and various substituted derivatives with functional groups such as halides, alkyls, and hydroxyls.

Scientific Research Applications

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-di(pyridin-4-yl)thiophene
  • 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol
  • 2-(4-pyridin-4-ylphenyl)acetonitrile

Uniqueness

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its combination of pyridine, thiophene, and naphthopyran moieties, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

652138-11-9

Molecular Formula

C22H13NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-pyridin-4-yl-6-thiophen-2-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C22H13NO2S/c24-19-13-20(14-7-9-23-10-8-14)25-22-16-5-2-1-4-15(16)17(12-18(19)22)21-6-3-11-26-21/h1-13H

InChI Key

SMSHOGYFULFHOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CC=CS5

Origin of Product

United States

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